molecular formula C8H15NO B14612457 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine CAS No. 60900-17-6

5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine

Cat. No.: B14612457
CAS No.: 60900-17-6
M. Wt: 141.21 g/mol
InChI Key: LLBGYKKMEQGHCA-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a pyridine ring that is partially saturated and contains an oxo group at the first position. The ethyl and methyl substituents at the fifth and first positions, respectively, contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an ethyl-substituted amine with a methyl ketone in the presence of a suitable catalyst can lead to the formation of the desired tetrahydropyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents and nucleophiles like amines or alcohols are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted tetrahydropyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine involves its interaction with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing various biochemical pathways. The ethyl and methyl substituents may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine: Lacks the ethyl substituent, which may affect its chemical reactivity and biological activity.

    5-Ethyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine: Lacks the methyl substituent, leading to differences in its physical and chemical properties.

Uniqueness

The presence of both ethyl and methyl substituents in 5-Ethyl-1-methyl-1-oxo-1,2,3,6-tetrahydro-1lambda~5~-pyridine makes it unique compared to its analogs. These substituents can influence the compound’s solubility, stability, and overall reactivity, making it a valuable compound for various applications.

Properties

CAS No.

60900-17-6

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

5-ethyl-1-methyl-1-oxido-3,6-dihydro-2H-pyridin-1-ium

InChI

InChI=1S/C8H15NO/c1-3-8-5-4-6-9(2,10)7-8/h5H,3-4,6-7H2,1-2H3

InChI Key

LLBGYKKMEQGHCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCC[N+](C1)(C)[O-]

Origin of Product

United States

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